molecular formula C21H16ClN3O5 B2926050 (E)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(3-chlorophenyl)carbamate CAS No. 338747-45-8

(E)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(3-chlorophenyl)carbamate

Cat. No. B2926050
CAS RN: 338747-45-8
M. Wt: 425.83
InChI Key: NCIKMGIFMRFZIU-MOHJPFBDSA-N
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Description

“(E)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(3-chlorophenyl)carbamate” is a complex organic compound. It is a derivative of benzene, as suggested by the presence of a phenyl group in its structure . The compound is available for purchase, indicating it may have applications in research or industry.


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. It includes a nitro group (NO2) attached to a phenyl group, a carbamate group, and a chlorophenyl group .

Scientific Research Applications

Synthesis and Protection

(E)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(3-chlorophenyl)carbamate is part of a class of compounds involved in the synthesis of carbonates and carbamates, which have applications in the protection of hydroxyls and amino-groups in various chemical reactions. These reactions are pivotal for the introduction of specific groups into alcohols, phenols, and amines, providing a versatile tool in synthetic chemistry for protecting functional groups during complex chemical syntheses (Bogusław Kryczka, 2010).

Intermediate in Antitumor Drug Synthesis

Compounds similar to (E)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino N-(3-chlorophenyl)carbamate serve as intermediates in the synthesis of many antitumor drugs, particularly in the creation of small molecular inhibitors. The synthesis process involves several steps, including acylation and nucleophilic substitution, which are crucial for developing effective anticancer therapies (Wenhui Gan et al., 2021).

Photoremovable Protecting Group

Related compounds are explored as photoremovable protecting groups for amines and amino acids. These protecting groups can be removed upon irradiation with light, providing a controlled method for deprotection in photochemical reactions. This application is significant in the field of organic synthesis and biochemistry, where precise control over the protection and deprotection of functional groups is essential (Laxminarayana Kammari et al., 2007).

Environmental Applications

Similar chemical structures are involved in environmental applications, such as the spectrophotometric determination of metals like Nickel (II). The compound forms a complex with Nickel (II) ions, which can be extracted and quantitatively analyzed. This application is crucial for environmental monitoring and the detection of metal ions in various samples (G. B. Sathe et al., 2015).

properties

IUPAC Name

[(E)-[2-(2-nitrophenoxy)-1-phenylethylidene]amino] N-(3-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O5/c22-16-9-6-10-17(13-16)23-21(26)30-24-18(15-7-2-1-3-8-15)14-29-20-12-5-4-11-19(20)25(27)28/h1-13H,14H2,(H,23,26)/b24-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIKMGIFMRFZIU-MOHJPFBDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NOC(=O)NC2=CC(=CC=C2)Cl)COC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\OC(=O)NC2=CC(=CC=C2)Cl)/COC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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